4,5-Dimethyl-2-methoxyphenylboronic acid 4,5-Dimethyl-2-methoxyphenylboronic acid
Brand Name: Vulcanchem
CAS No.: 2121511-71-3
VCID: VC11687139
InChI: InChI=1S/C9H13BO3/c1-6-4-8(10(11)12)9(13-3)5-7(6)2/h4-5,11-12H,1-3H3
SMILES: B(C1=CC(=C(C=C1OC)C)C)(O)O
Molecular Formula: C9H13BO3
Molecular Weight: 180.01 g/mol

4,5-Dimethyl-2-methoxyphenylboronic acid

CAS No.: 2121511-71-3

VCID: VC11687139

Molecular Formula: C9H13BO3

Molecular Weight: 180.01 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dimethyl-2-methoxyphenylboronic acid - 2121511-71-3

Description

4,5-Dimethyl-2-methoxyphenylboronic acid is an organoboron compound that belongs to the class of phenylboronic acids. These compounds are characterized by the presence of a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. This specific compound features a methoxy group (-OCH₃) and two methyl groups (-CH₃) at defined positions on the aromatic ring, which influence its chemical and physical properties.

Applications in Organic Synthesis

Phenylboronic acids, including 4,5-Dimethyl-2-methoxyphenylboronic acid, are widely used as intermediates in organic synthesis. Their primary applications include:

  • Suzuki-Miyaura Cross-Coupling Reactions:

    • This compound serves as a reagent for coupling with halides or triflates to form biaryl compounds, which are critical in pharmaceuticals, agrochemicals, and materials science.

  • Building Blocks for Drug Development:

    • The methoxy and methyl groups enhance lipophilicity and electronic properties, making it suitable for designing bioactive molecules.

  • Polymer Synthesis:

    • It can be employed in the synthesis of functionalized polymers with specific electronic or optical properties.

Synthesis of 4,5-Dimethyl-2-methoxyphenylboronic acid

The synthesis typically involves:

  • Borylation Reaction:

    • A precursor such as 4,5-dimethyl-2-methoxybenzene is subjected to lithiation using an organolithium reagent (e.g., n-butyllithium).

    • The lithiated intermediate is then treated with a boron source like trimethyl borate (B(OCH₃)₃) or boron tribromide (BBr₃).

  • Hydrolysis:

    • The resulting ester is hydrolyzed to yield the boronic acid.

Table 2: General Reaction Scheme for Synthesis

StepReagent/ConditionProduct
Lithiationn-Butyllithium in THFLithiated intermediate
BorylationTrimethyl borateBoronate ester
HydrolysisAcidic or neutral aqueous conditions4,5-Dimethyl-2-methoxyphenylboronic acid

Analytical Characterization

The characterization of this compound is typically performed using:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR: Confirms the presence of methyl and methoxy groups.

    • 13C^13C-NMR: Identifies carbon environments in the molecule.

  • Infrared Spectroscopy (IR):

    • Detects characteristic B-OH stretching vibrations around 1300–1400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Provides molecular ion peaks corresponding to its molecular weight.

  • Elemental Analysis:

    • Confirms the composition of carbon, hydrogen, and boron.

Table 3: Example NMR Data

Proton TypeChemical Shift (δ\delta)
Aromatic protons~6.5–7.0 ppm
Methoxy group (-OCH₃)~3.8 ppm
Methyl groups (-CH₃)~2.0 ppm

Biological Relevance and Potential Applications

Although primarily used in synthetic chemistry, phenylboronic acids have shown potential in biological applications due to their ability to interact with diols in biomolecules such as sugars and nucleotides:

  • Enzyme Inhibition:

    • Boronic acids are known inhibitors of serine proteases and other enzymes due to their ability to form reversible covalent bonds.

  • Drug Delivery Systems:

    • The compound's boronic acid group can be used for targeted drug delivery by exploiting its affinity for specific biomolecules.

  • Diagnostic Tools:

    • Boronic acids are being investigated for use in glucose sensors due to their selective binding with diols.

CAS No. 2121511-71-3
Product Name 4,5-Dimethyl-2-methoxyphenylboronic acid
Molecular Formula C9H13BO3
Molecular Weight 180.01 g/mol
IUPAC Name (2-methoxy-4,5-dimethylphenyl)boronic acid
Standard InChI InChI=1S/C9H13BO3/c1-6-4-8(10(11)12)9(13-3)5-7(6)2/h4-5,11-12H,1-3H3
Standard InChIKey GPAUFRXEKDIYPR-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C=C1OC)C)C)(O)O
Canonical SMILES B(C1=CC(=C(C=C1OC)C)C)(O)O
PubChem Compound 53639412
Last Modified Nov 23 2023

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